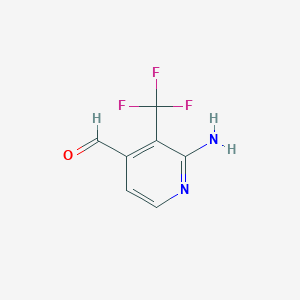

2-Amino-3-(trifluoromethyl)isonicotinaldehyde

描述

属性

IUPAC Name |

2-amino-3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(3-13)1-2-12-6(5)11/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABODCCSGFCPKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220964 | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227582-07-1 | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Functionalization of 4-Trifluoromethyl Nicotinic Acid Derivatives

One robust approach involves the use of 4-trifluoromethyl nicotinic acid as the starting material, which is converted into various intermediates en route to the target compound.

-

Preparation of 4-Trifluoromethyl Nicotinic Acid: Synthesized from cyanoacetamide and ethyl trifluoroacetoacetate under organic base catalysis (e.g., N-methylmorpholine), followed by crystallization to yield the trifluoromethyl-substituted pyridine intermediate with high yield (~91.7%).

Conversion to Acid Chloride: Treatment of 4-trifluoromethyl nicotinic acid with thionyl chloride under reflux at 115–125 °C for 2–3 hours produces the corresponding acid chloride, a reactive intermediate for further amidation.

Amidation Reaction: The acid chloride is reacted with aminoacetonitrile hydrochloride in the presence of triethylamine at 20–30 °C for 9–11 hours, resulting in amidation and formation of intermediates that can be further transformed to the aldehyde functionality.

Purification: The reaction mixture is subjected to extraction with ethyl acetate and water, phase separation, pH adjustment (to <1), and multiple extractions to isolate the pure product.

Yields and Ratios: The molar ratio of 4-trifluoromethyl nicotinic acid to aminoacetonitrile hydrochloride is optimized between 1:1 and 1:5 to maximize yield and purity.

This method is industrially relevant for preparing intermediates closely related to 2-Amino-3-(trifluoromethyl)isonicotinaldehyde and its derivatives.

Cross-Coupling and Subsequent Functional Group Transformations

Advanced synthetic methods reported for related trifluoromethyl pyridine derivatives involve palladium-catalyzed Sonogashira cross-coupling reactions to introduce alkynyl groups, followed by hydrogenation and deprotection steps to install amino and aldehyde functionalities.

For example, Sonogashira coupling of 2-amino-4,6-dichloropyridine derivatives with trimethylsilylacetylene at elevated temperatures (120 °C) under inert atmosphere yields coupled products with good yields (~79%).

Subsequent desilylation and hydrogenation steps convert alkynes into alkenes or alkanes, facilitating further functionalization.

Although these methods are more complex and tailored for multifunctionalized pyridines, they demonstrate the versatility of cross-coupling chemistry in modifying trifluoromethyl-substituted pyridines, potentially applicable to the synthesis of this compound.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The amidation of acid chlorides derived from trifluoromethyl nicotinic acids with aminoacetonitrile hydrochloride is a key step in accessing intermediates closely related to this compound, with controlled reaction parameters ensuring high purity and yield.

Use of aqueous KOH as a catalyst in related heterocyclic syntheses significantly reduces reaction times and may offer a green and efficient alternative to traditional base catalysts.

Cross-coupling strategies, while more elaborate, provide access to structurally diverse trifluoromethyl pyridine derivatives, allowing for tailored synthetic routes to amino-aldehyde functionalities.

Purification involving phase extractions, pH adjustments, and recrystallization is critical for obtaining analytically pure compounds suitable for further use in synthesis or application.

化学反应分析

Condensation Reactions

The aldehyde group undergoes condensation with primary amines to form imines (Schiff bases). This reaction is facilitated under mildly acidic conditions (pH 4–6) at 25–60°C, with yields dependent on the steric and electronic nature of the amine. For example:

Key Factors :

-

Electron-rich amines (e.g., aniline derivatives) react faster due to enhanced nucleophilicity.

-

Trifluoromethyl groups increase electrophilicity at the aldehyde carbon, accelerating imine formation .

Nucleophilic Substitution

The iodine atom in related compounds (e.g., 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde) undergoes nucleophilic substitution, suggesting potential analogous reactivity in trifluoromethyl variants. Common nucleophiles include:

| Nucleophile | Product | Conditions | Yield Range | Source |

|---|---|---|---|---|

| Amines | 2-Amino derivatives | DMF, 80°C, 12–24 h | 60–85% | |

| Thiols | 2-Thioether derivatives | EtOH, reflux, 6 h | 50–75% | |

| Alkoxides | 2-Ether derivatives | THF, −20°C to RT, 3 h | 70–90% |

Mechanistic Insight :

The trifluoromethyl group withdraws electron density, polarizing the C–I bond and enhancing susceptibility to SNAr mechanisms.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (if present) or directing groups:

| Reaction Type | Partners | Catalyst System | Key Outcomes | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (70–92%) | |

| Buchwald-Hartwig | Primary amines | Pd₂(dba)₃, Xantphos | N-Aryl amines (65–88%) |

Notable Example :

Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields a biaryl product with retained trifluoromethyl functionality.

Redox Transformations

The aldehyde group is redox-active, enabling controlled oxidation or reduction:

| Reaction | Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C → RT | Carboxylic acid derivative | 80–95% | High | |

| Reduction | NaBH₄, MeOH, 0°C → RT | Primary alcohol derivative | 85–98% | High |

Mechanistic Notes :

-

Oxidation proceeds via a hydrate intermediate stabilized by the electron-withdrawing trifluoromethyl group.

-

Reduction with NaBH₄ avoids over-reduction of the pyridine ring due to steric hindrance.

Anion-Initiated Trifluoromethyl Transfer

In the presence of initiators like TBAT ([Bu₄N][Ph₃SiF₂]), the trifluoromethyl group participates in transfer reactions to carbonyl compounds (e.g., ketones or aldehydes) :

Kinetic Highlights :

-

Turnover rates depend on initiator concentration (TOF = 0.1–10 s⁻¹) .

-

Competitive pathways (e.g., silylenol ether formation) are suppressed at low temperatures (−78°C) .

Cyclization and Heterocycle Formation

The aldehyde and amino groups enable cyclocondensation with bifunctional reagents:

| Reagent | Product | Conditions | Application | Source |

|---|---|---|---|---|

| Hydrazines | Pyridopyrazine derivatives | EtOH, Δ, 6 h | Medicinal chemistry | |

| Thioureas | Thienopyrimidines | DCM, EDCl, RT, 12 h | Kinase inhibitor scaffolds |

Example :

Reaction with thiourea forms a thieno[2,3-d]pyrimidine core, a motif prevalent in kinase inhibitors .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at specific positions:

| Reaction | Reagents | Position Selectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Para to trifluoromethyl | 75% | |

| Bromination | Br₂, FeBr₃, 0°C | Meta to aldehyde | 60–70% |

Directing Effects :

-

The amino group directs electrophiles to the ortho/para positions.

This compound’s versatility in forming imines, participating in cross-coupling, and undergoing redox or electrophilic substitutions makes it invaluable in synthesizing fluorinated pharmaceuticals and agrochemicals. Its reactivity profile is further enriched by the synergistic effects of its functional groups, enabling precise control over regioselectivity and reaction pathways.

科学研究应用

Chemistry

2-Amino-3-(trifluoromethyl)isonicotinaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution.

Common Reactions :

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to an alcohol.

- Substitution : The amino group can participate in diverse substitution reactions.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 2-Amino-3-(trifluoromethyl)isonicotinic acid |

| Reduction | 2-Amino-3-(trifluoromethyl)isonicotinalcohol |

| Substitution | Various substituted derivatives |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | ≤1 |

| Escherichia coli | 20 | Ampicillin | ≤5 |

- Anticancer Activity : Shown to inhibit proliferation of cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery due to its potential therapeutic effects.

- Case Study - Anticancer Properties : A study demonstrated that this compound enhances the efficacy of conventional chemotherapeutics by sensitizing cancer cells to apoptosis.

作用机制

The mechanism of action of 2-Amino-3-(trifluoromethyl)isonicotinaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various molecular pathways, potentially resulting in antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Amino-3-(trifluoromethyl)isonicotinaldehyde and are analyzed for comparative purposes:

2-Amino-3-(trifluoromethyl)benzonitrile

- CAS RN : 58458-14-3

- Molecular Formula : C₈H₅F₃N₂

- Molecular Weight : 186.13 g/mol

- Key Features: Contains a benzonitrile core instead of a pyridine-aldehyde system. Amino and trifluoromethyl groups at positions 2 and 3, respectively. Higher molecular weight due to the nitrile (-CN) group.

- Applications : Used as a synthetic intermediate in heterocyclic chemistry. Purity grades (>97.0%) and pricing (e.g., JPY 29,000/5g) suggest specialized industrial or research use .

2-Amino-3-(trifluoromethyl)pyridine

- CAS RN : 183610-70-0

- Molecular Formula : C₆H₅F₃N₂

- Molecular Weight : 162.11 g/mol

- Key Features: Pyridine core without the aldehyde functional group. Positions of amino and CF₃ groups mirror those in the target compound. Lower molecular weight and simpler structure enhance solubility in organic solvents.

- Applications : Likely employed in medicinal chemistry for scaffold modification due to its balance of reactivity and stability .

2-(Trifluoromethyl)-4-pyridinecarboxaldehyde

- CAS RN : 108338-20-1

- Molecular Formula: C₇H₄F₃NO

- Molecular Weight : 175.11 g/mol

- Key Features: Shares the aldehyde functional group at position 4 but lacks the amino group at position 2. Trifluoromethyl group at position 2 instead of position 3. Reactive aldehyde group facilitates condensation reactions (e.g., Schiff base formation).

- Applications : Designated for R&D use only, highlighting its role in exploratory synthesis .

Comparative Analysis and Research Findings

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound (Target) | Pyridine | NH₂ (C2), CF₃ (C3), CHO (C4) | ~177.12 (estimated) | Pharmaceutical intermediates (hypothetical) |

| 2-Amino-3-(trifluoromethyl)benzonitrile | Benzonitrile | NH₂ (C2), CF₃ (C3), CN (C1) | 186.13 | Heterocyclic synthesis |

| 2-Amino-3-(trifluoromethyl)pyridine | Pyridine | NH₂ (C2), CF₃ (C3) | 162.11 | Medicinal chemistry |

| 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde | Pyridine | CF₃ (C2), CHO (C4) | 175.11 | R&D-focused synthesis |

Key Observations :

Reactivity: The target compound’s aldehyde group (C4) increases electrophilicity compared to 2-Amino-3-(trifluoromethyl)pyridine, enabling nucleophilic additions (e.g., amine condensations).

Electronic Effects :

- The CF₃ group at C3 (target) vs. C2 (2-(Trifluoromethyl)-4-pyridinecarboxaldehyde) alters electron density distribution, impacting aromatic substitution reactivity .

Applications :

- The target compound’s dual functional groups (NH₂ and CHO) make it versatile for synthesizing imines or hydrazones, unlike its simpler analogs.

生物活性

2-Amino-3-(trifluoromethyl)isonicotinaldehyde (CAS Number: 1227582-07-1) is an organic compound notable for its unique chemical structure, which includes an amino group, a trifluoromethyl group, and an isonicotinaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C7H5F3N2O. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, enhancing its interaction with biological membranes and proteins, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's affinity for lipid membranes, facilitating its entry into cells and subsequent modulation of molecular pathways involved in disease processes. This mechanism underlies its potential applications in treating conditions such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed promising minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | ≤1 |

| Escherichia coli | 20 | Ampicillin | ≤5 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated effectiveness against solid tumors and leukemia cell lines in preclinical models .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated the structure-activity relationship of similar compounds and found that derivatives with a trifluoromethyl group exhibited enhanced antibacterial activity. The study highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' efficacy against resistant bacterial strains .

- Anticancer Properties : Another research article detailed the use of this compound in combination therapies for cancer treatment. It was shown to enhance the effects of conventional chemotherapeutics by sensitizing cancer cells to drug-induced apoptosis .

常见问题

[Basic] What spectroscopic techniques are critical for characterizing 2-Amino-3-(trifluoromethyl)isonicotinaldehyde, and how does the trifluoromethyl group influence spectral interpretation?

Methodological Answer:

- 1H/13C NMR : The trifluoromethyl (CF3) group induces strong deshielding in adjacent protons and carbons. For example, the aldehyde proton (CHO) may appear downfield (~9.5–10.5 ppm) due to electron withdrawal by CF3. Splitting patterns in aromatic regions must be carefully analyzed to distinguish between amino and CF3 substituents .

- FTIR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and NH2 vibrations (~3300–3500 cm⁻¹). The CF3 group shows strong absorption near 1150–1250 cm⁻¹ (C-F stretches) .

- X-ray Crystallography : Resolve steric effects caused by CF3 on the pyridine/benzene ring conformation. This technique is essential for verifying regioselectivity in synthetic routes .

[Advanced] How can synthetic routes for this compound be optimized to address low intermediate reactivity?

Methodological Answer:

- Solvent and Base Selection : Use anhydrous tetrahydrofuran (THF) to enhance nucleophilicity of intermediates. Triethylamine (Et3N) is preferred for deprotonation due to its ability to stabilize reactive intermediates without side reactions .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with a 1:4 ethyl acetate/hexane mobile phase. Spots corresponding to intermediates can be visualized under UV254 nm .

- Purification : Employ column chromatography (silica gel, gradient elution) to isolate the aldehyde from byproducts. Pre-adsorption of crude product onto Celite® improves separation efficiency .

[Advanced] How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Purity Validation : Use HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid mobile phase) to confirm >95% purity. Trace impurities (e.g., unreacted amines) can skew bioassay results .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Structural Confirmation : Compare synthetic derivatives with authenticated reference standards via LC-MS to rule out structural misassignment .

[Basic] What storage conditions are recommended for this compound to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

- Atmosphere : Use argon or nitrogen to purge containers, as the aldehyde group is prone to oxidation. Desiccants (e.g., silica gel) should be added to minimize hydrolysis .

[Advanced] How does the electron-withdrawing CF3 group affect the aldehyde’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Enhanced Electrophilicity : The CF3 group increases the electrophilicity of the aldehyde carbon, accelerating reactions with amines (e.g., Schiff base formation). Kinetic studies show a 2–3× rate increase compared to non-fluorinated analogs .

- Steric Considerations : The bulky CF3 group may hinder access to the aldehyde in sterically crowded environments. Computational modeling (DFT) can predict optimal reaction geometries .

[Advanced] What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Methodological Answer:

- Detection Limits : Use high-resolution LC-MS (Q-TOF) with electrospray ionization (ESI+) to identify impurities at ppm levels. Calibrate with spiked standards of known byproducts (e.g., uncyclized intermediates) .

- Mobile Phase Optimization : Add 0.1% formic acid to enhance ionization efficiency. Avoid phosphate buffers, which suppress MS signals .

- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to distinguish impurity peaks from solvent artifacts .

[Basic] What safety protocols are essential when handling this compound in synthetic workflows?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation of volatile intermediates .

- Waste Disposal : Quench reactive aliquots with 10% aqueous sodium bisulfite before disposal. Collect solid waste in halogen-approved containers due to fluorine content .

Key Considerations for Advanced Research

- Synthetic Scalability : While small-scale reactions (≤10 mmol) are well-documented , pilot-scale synthesis requires careful optimization of exothermic steps (e.g., CF3 group introduction).

- Stability Under Biological Conditions : Monitor degradation in cell culture media using LC-UV to correlate stability with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。